3-(Cyclopentylmethyl)-2-mercaptoquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopentylmethyl)-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethyl)-2-mercaptoquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoic acid with cyclopentylmethyl isothiocyanate under reflux conditions in the presence of a suitable base, such as triethylamine. The reaction mixture is then subjected to cyclization using phosphorus pentasulfide in an anhydrous solvent like pyridine to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylmethyl)-2-mercaptoquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical sensors
Mechanism of Action
The mechanism of action of 3-(Cyclopentylmethyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
- 2-Methyl-4H-benzo[d][1,3]oxazin-4-one
- 2,3-Disubstituted quinazolinone derivatives
Uniqueness
3-(Cyclopentylmethyl)-2-mercaptoquinazolin-4(3H)-one is unique due to its cyclopentylmethyl group, which imparts distinct steric and electronic properties. This structural feature can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
331971-80-3 |
---|---|
Molecular Formula |
C14H16N2OS |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
3-(cyclopentylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H16N2OS/c17-13-11-7-3-4-8-12(11)15-14(18)16(13)9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,18) |
InChI Key |
MJUNPNFIYVJKTQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CN2C(=O)C3=CC=CC=C3NC2=S |
Canonical SMILES |
C1CCC(C1)CN2C(=O)C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.